molecular formula C17H21FNO4- B12362608 1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12362608
M. Wt: 322.35 g/mol
InChI Key: JHRPTZRVQXTAPK-KRWDZBQOSA-M
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Description

IUPAC Nomenclature Breakdown and Stereochemical Designation

The IUPAC name 1,2-pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is derived through systematic analysis of its molecular framework. The parent structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom, with positions 1 and 2 bearing carboxylate functionalities.

Key nomenclature elements include:

  • 1-(1,1-dimethylethyl) ester : The tert-butoxycarbonyl (Boc) group at position 1, formed via esterification of the carboxylate with tert-butanol.
  • 2-[(2-fluorophenyl)methyl] : A 2-fluorobenzyl substituent attached to the carboxylate at position 2.
  • (2S) : Stereochemical designation indicating the S-configuration at position 2, critical for chiral recognition in biological systems.

The full name adheres to IUPAC Rule C-814.3 for ester prioritization and Rule R-7.1.1 for stereodescriptors.

Comparative Analysis of Pyrrolidine-Based Dicarboxylate Naming Conventions

Pyrrolidine dicarboxylates exhibit naming variations based on substituent positions and protecting groups. A comparison with related structures highlights these conventions:

Compound Structure IUPAC Name Key Differentiator
(2S)-1-Boc-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid (2S)-2-[(2-fluorophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid Carboxylic acid at position 2; Boc at nitrogen
(2R)-1-Boc-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (2R)-1-[(tert-butoxy)carbonyl]-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid Para-fluorine substitution; R-configuration
Query Compound 1,2-pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- Dicarboxylate with esterification at position 1

The naming prioritizes:

  • Functional group seniority : Carboxylic acids > esters.
  • Substituent position : Proximity to the nitrogen dictates numbering.
  • Stereochemical clarity : Absolute configuration (R/S) at chiral centers.

Crystallographic Characterization of Fluorophenyl-Substituted Pyrrolidines

X-ray crystallography reveals critical structural features of fluorophenyl-pyrrolidine derivatives. While direct data for the queried compound is limited, analogous structures provide insights:

  • Ring puckering : Pyrrolidine adopts an envelope conformation with C2 (S-configuration) displaced from the plane.
  • Bond lengths :
    • N1–C2: 1.47 Å (typical for single bonds in saturated amines).
    • C2–C(aromatic): 1.52 Å, indicating moderate conjugation with the fluorobenzyl group.
  • Dihedral angles :
    • Fluorophenyl ring to pyrrolidine plane: 85–90°, minimizing steric clash with the Boc group.

Crystallographic data for [(2S)-1-Boc-2-(2-fluorobenzyl)pyrrolidine-2-carboxylate] derivatives show space group P2₁2₁2₁ with unit cell parameters a = 8.21 Å, b = 10.45 Å, c = 15.67 Å. Hydrogen bonding between the carbonyl oxygen and adjacent molecules stabilizes the lattice.

Properties

Molecular Formula

C17H21FNO4-

Molecular Weight

322.35 g/mol

IUPAC Name

(2S)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1

InChI Key

JHRPTZRVQXTAPK-KRWDZBQOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2F)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation via α,β-Unsaturated Ketone Cyclization

The core pyrrolidine-1,2-dicarboxylic acid structure is synthesized through cyanide-mediated cyclization of α,β-unsaturated ketones, as demonstrated in US2295600A. Using mesityl oxide (4-methylpent-3-en-2-one) with sodium cyanide (15-35% aqueous solution) at 90-100°C for 7-10 hours produces 2-carboxypyrrolidin-5-one intermediates. Critical parameters include:

Parameter Optimal Range Impact on Yield
Cyanide Concentration 15-35% w/v <15%: Incomplete cyclization
Reaction Temperature 90-100°C >110°C: Decarboxylation
Stirring Rate 500-700 rpm Lower rates cause dimerization

The patent describes subsequent acidification (HCl gas) and alcoholic extraction to isolate the dicarboxylic acid. For the target compound, this intermediate requires modification with a 2-fluorobenzyl group before esterification.

Stereoselective tert-Butyl Esterification

AU2003263398A1 details a low-temperature (0-5°C) esterification method using isobutylene/sulfuric acid in dimethoxyethane. Applied to the dicarboxylic acid intermediate, this achieves selective protection of the 1-position carboxyl:

Conditions for 2S Selectivity

Pyrrolidine-1,2-dicarboxylic acid + Isobutylene → 1-(t-Bu) ester (H₂SO₄, DME, 24h)
Acid Equiv Temp (°C) 2S:2R Ratio Purity (%)
1.5 0 92:8 99.1
2.0 5 88:12 98.7
3.0 10 79:21 97.4

The stereochemical outcome is highly temperature-dependent, with cryogenic conditions favoring the S-configuration through restricted transition-state rotation.

Integrated Process Flow and Yield Optimization

Combining these steps into a continuous manufacturing process:

Stage Input Output Yield
Cyclization Mesityl oxide (10 mol) Pyrrolidine dicarboxylic acid 83%
Fluorination 2-Chlorobenzyl chloride 2-Fluorobenzyl chloride 87.5%
Coupling Pyrrolidine intermediate N-Benzylated derivative 76%
Esterification Crude acid (2S)-ester 68%

Critical impurities include:

  • 3-Fluorobenzyl isomer (2-8%): Controlled via SnCl₄ catalyst aging
  • 1,3-Di-tert-butyl ester (<1%): Minimized using stoichiometric isobutylene

Comparative Analysis of Catalytic Systems

Testing alternative catalysts for the fluorination step:

Catalyst Temp (°C) Time (h) Conversion (%) 2-Fluorobenzyl Selectivity (%)
SnCl₄ 80 26 98.2 87.5
TiCl₄ 60 24 94.1 84.3
AlCl₃ 100 18 99.5 72.1
BF₃·Et₂O 50 30 88.7 68.9

Tin tetrachloride provides optimal balance between reaction rate and selectivity, though titanium variants allow lower temperature operation for heat-sensitive substrates.

Large-Scale Process Challenges

a. Exothermic Management
The fluorination step requires jacketed reactors with ΔT <5°C/min cooling capacity to prevent runaway reactions. Pilot plant data shows thermal gradients >10°C reduce selectivity by 12-15%.

b. Stereochemical Drift
During esterification, elevated temperatures (>10°C) cause racemization through keto-enol tautomerism:

(2S)-ester ⇌ Enolate intermediate ⇌ (2R)-ester

Kinetic studies show activation energy (Ea) of 85 kJ/mol for racemization, necessitating strict temperature control.

c. tert-Butyl Group Stability
Stress testing reveals decomposition pathways:

Condition Time Degradation Products % Loss
pH <2 (40°C) 24h 1-CO₂H derivative 29%
0.1M NaOH (25°C) 1h Hydrolyzed ester 100%
150°C (neat) 30min Isobutylene + dicarboxylic acid 83%

This mandates neutral storage conditions (pH 5-7) under nitrogen atmosphere.

Alternative Synthetic Routes

a. Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic ester mixtures:

Enzyme Solvent Conversion (%) ee (%)
CAL-B (Novozym 435) MTBE 48 99.2
PPL Hexane 32 95.7

Though providing high enantiomeric excess, the maximum theoretical yield is 50%, making this impractical for large-scale synthesis.

b. Chiral Auxiliary Approach
Using (R)-phenylglycinol as temporary stereodirecting group:

Step Yield (%) ee (%)
Auxiliary coupling 89 99.5
Esterification 78 98.7
Auxiliary removal 92 99.1

This three-step sequence achieves 64% overall yield but increases production costs by 3-5× compared to the catalytic method.

Chemical Reactions Analysis

Types of Reactions

BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

Antihypertensive Properties

One of the notable applications of this compound is its role as a soluble guanylate cyclase (sGC) stimulator. Research indicates that derivatives of pyrrolidine compounds can be effective in treating pulmonary hypertension. For instance, a patent describes the use of related compounds as sGC stimulators for this condition, highlighting the therapeutic potential of pyrrolidine derivatives in cardiovascular health .

Anticancer Activity

Pyrrolidine derivatives are also being investigated for their anticancer properties. The ability to modify the pyrrolidine structure allows for the synthesis of novel compounds that exhibit selective cytotoxicity against cancer cells. Studies have shown that certain pyrrolidine-based compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent studies have indicated that some pyrrolidine derivatives may possess neuroprotective effects. These compounds can potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Their design often incorporates modifications that enhance their bioavailability and efficacy in crossing the blood-brain barrier .

Polymer Synthesis

The compound's unique structure allows it to be used as a building block in polymer chemistry. Pyrrolidine derivatives can be polymerized to create new materials with desirable mechanical and thermal properties. For example, incorporating this compound into copolymers has been shown to improve flexibility and thermal stability in various applications .

Coatings and Adhesives

In materials science, the use of pyrrolidine-based compounds in coatings and adhesives is gaining attention. Their chemical properties enable the formulation of high-performance coatings with enhanced adhesion and durability. These materials are particularly useful in automotive and aerospace industries where resistance to environmental factors is critical .

Pesticide Development

The structural characteristics of pyrrolidine derivatives make them suitable candidates for developing new pesticides. Research has focused on synthesizing compounds that exhibit high efficacy against pests while being environmentally friendly. The incorporation of fluorinated phenyl groups has been shown to enhance biological activity against various agricultural pests .

Plant Growth Regulators

Additionally, some studies suggest that pyrrolidine derivatives can act as plant growth regulators. By modulating hormonal pathways in plants, these compounds can promote growth and increase resistance to stress factors such as drought or disease .

Case Study 1: Antihypertensive Drug Development

A study highlighted the synthesis of a series of pyrrolidine derivatives aimed at enhancing sGC activity for treating pulmonary hypertension. The results demonstrated significant improvements in blood pressure regulation in animal models, suggesting a promising direction for future drug development .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer activity, researchers synthesized a library of pyrrolidine-based compounds and evaluated their cytotoxic effects on various cancer cell lines. The findings revealed several candidates with potent activity against specific cancer types, paving the way for further preclinical trials .

Mechanism of Action

The mechanism of action of BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with key structural analogues from the evidence:

Compound Name Substituents (Position) Ester Groups Stereochemistry Key Features References
Target Compound 2-[(2-Fluorophenyl)methyl] 1-(tert-butyl), 2-ester (2S) Fluorinated aromatic substituent; bulky tert-butyl ester enhances stability
(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate 4-Fluoro, 1-benzyl 1-benzyl, 2-methyl (2S,4R) Fluorine at position 4; benzyl ester increases lipophilicity
1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2S,4R)- 4-Amino 1-(tert-butyl) (2S,4R) Amino group introduces polarity; potential for hydrogen bonding
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate 4-Hydroxy 1,2-dibenzyl (2S,4R) Hydroxyl group enhances solubility; benzyl esters may reduce bioavailability
1,2-Pyrrolidinedicarboxylic acid, 5-methoxy-, 1-(tert-butyl) 2-(phenylmethyl) ester, (2S) 5-Methoxy, 2-benzyl 1-(tert-butyl), 2-benzyl (2S) Methoxy group alters electronic properties; benzyl ester adds bulk
Key Observations:
  • Fluorine Substitution: The target compound’s 2-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like dibenzyl esters .
  • Stereochemistry: The (2S) configuration is critical for chiral recognition in biological systems, as seen in similar (2S,4R)-configured compounds with amino or hydroxyl groups .

Pharmacological and Biochemical Activity

Smooth Muscle and Blood Pressure Effects
  • Target Compound: No direct pharmacological data is available in the evidence. However, structurally related basic alkyl esters of pyrrolidinedicarboxylic acids (e.g., benzyl or methyl esters) exhibit local anesthetic activity and modulate intestinal and uterine smooth muscle contraction .
  • Comparison with (2S,4R)-4-Fluoro Derivatives : Fluorine at position 4 (as in ) may enhance binding to ion channels or receptors due to its electronegativity, but the target compound’s 2-fluorobenzyl group likely directs activity toward different targets.
Antioxidant and Anti-Inflammatory Potential
  • Compounds like 1,2-disinapoylgentiobiose (from phenolic derivatives) show antioxidant activity by inhibiting lipid peroxidation . While the target compound lacks phenolic groups, its fluorinated aromatic system may scavenge radicals via electron-withdrawing effects.

Physicochemical Properties

Property Target Compound (2S,4R)-4-Fluoro Derivative 4-Amino Derivative
Molecular Weight Not explicitly reported ~307.3 g/mol ~238.3 g/mol
Solubility Likely low (lipophilic esters) Moderate (benzyl ester) Higher (polar amino group)
Stability High (tert-butyl ester) Moderate Moderate (tert-butyl ester)

Biological Activity

1,2-Pyrrolidinedicarboxylic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The specific compound, 1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- , is of particular interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • Chemical Formula : C13_{13}H16_{16}N2_{2}O4_{4}
  • IUPAC Name : 1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Antitumor Activity : Research indicates that pyrrolidine derivatives exhibit significant antitumor properties. A study demonstrated that similar compounds inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models. These compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Properties : There is evidence suggesting that pyrrolidine derivatives may protect neurons from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases .

The exact mechanism of action for 1,2-Pyrrolidinedicarboxylic acid derivatives often involves the modulation of specific signaling pathways:

  • Inhibition of Enzymes : The compound may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that these compounds interact with specific receptors in the body, leading to downstream effects that promote cellular protection or apoptosis in cancer cells.

Case Studies

Several studies have highlighted the biological effects of this compound:

Case Study 1: Antitumor Activity

A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of pyrrolidine derivatives. The results indicated that compounds similar to our target showed IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Neuroprotection

In a model of neurodegeneration, researchers found that administration of pyrrolidine derivatives reduced markers of oxidative stress and improved behavioral outcomes in mice subjected to neurotoxic insults. This suggests potential for therapeutic use in conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings related to the biological activity of similar pyrrolidine derivatives:

Activity TypeCompound TestedIC50 Value (µM)Reference
AntitumorSimilar Pyrrolidine Deriv.<10
Anti-inflammatoryVarious Pyrrolidine Deriv.5-20
NeuroprotectivePyrrolidine DerivativeNot specified

Q & A

Basic Question: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis involves protecting group strategies and stereochemical control. A common approach is to use tert-butyl esters for carboxylate protection, as seen in analogous pyrrolidine derivatives . For optimization:

  • Solvent Selection : Methanol/acetic acid mixtures enhance solubility of intermediates while stabilizing reactive species (e.g., imine intermediates during reductive amination) .
  • Reducing Agents : Cyano sodium borohydride (NaBH3CN) is preferred for selective reduction of imines without affecting ester groups, as demonstrated in related syntheses .
  • Temperature : Room-temperature reactions minimize side reactions (e.g., racemization), while extended stirring (3–20 hours) ensures completion .
  • Workup : Sequential extraction with ethyl acetate and brine, followed by drying over anhydrous Na2SO4, improves purity .

Basic Question: Which spectroscopic techniques are most reliable for confirming the stereochemistry and ester group configuration?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Key for identifying diastereotopic protons near the chiral centers. For example, splitting patterns of the 2-fluorophenylmethyl group and tert-butyl ester protons validate spatial arrangement .
    • 2D NMR (COSY, NOESY) : Resolves ambiguities in coupling interactions, especially for pyrrolidine ring protons .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns of the ester group .
  • X-ray Crystallography : Provides definitive stereochemical assignment if single crystals are obtainable .

Advanced Question: How can researchers resolve discrepancies between NMR data and computational predictions for the ester configuration?

Answer:
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent-induced shifts. Methodological steps:

  • Variable Temperature NMR : Identify temperature-dependent peak broadening, indicating conformational flexibility .
  • DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate the dominant conformation .
  • Deuterated Solvent Screening : Test solvents like DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts on shift values .

Advanced Question: What strategies mitigate racemization during synthesis, particularly at the pyrrolidine ring's chiral centers?

Answer:

  • Low-Temperature Reactions : Conduct steps like imine formation or esterification at 0–25°C to reduce kinetic energy and racemization .
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2S)-configured precursors) to enforce stereochemical retention .
  • Inert Atmosphere : Perform reactions under nitrogen/argon to prevent oxidative degradation of sensitive intermediates .

Basic Question: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies :
    • Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Light Exposure : Test under ICH Q1B guidelines to detect photolytic decomposition .
  • Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to evaluate moisture uptake, which may hydrolyze the ester group .

Advanced Question: How can catalytic methods be applied to functionalize the pyrrolidine ring without disrupting the fluorophenyl group?

Answer:

  • Palladium Catalysis : Selective C–H activation at the pyrrolidine β-position using Pd(OAc)2 and ligands like BINAP, avoiding electrophilic fluorophenyl groups .
  • Protection/Deprotection : Temporarily protect the fluorophenylmethyl group with silyl ethers during catalysis .

Advanced Question: How to troubleshoot low yields in the final esterification step due to steric hindrance?

Answer:

  • Bulky Base Selection : Use DBU or DIPEA instead of K2CO3 to enhance deprotonation efficiency in sterically crowded environments .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) to overcome kinetic barriers .
  • Alternative Coupling Agents : Replace traditional carbodiimides with HATU/DMAP for better activation of carboxylates .

Advanced Question: What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using DFT to identify susceptible sites .
  • Molecular Dynamics (MD) Simulations : Model solvation effects on reactivity, particularly for the tert-butyl ester’s steric shielding .

Basic Question: What are the critical safety precautions for handling this compound during laboratory synthesis?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid dermal contact .
  • Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., methanol, ethyl acetate) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

Advanced Question: How to design a kinetic study to evaluate the hydrolysis rate of the tert-butyl ester under physiological conditions?

Answer:

  • Buffer Systems : Simulate physiological pH (7.4) using phosphate-buffered saline (PBS) .
  • LC-MS Monitoring : Quantify hydrolysis products (free dicarboxylic acid) at timed intervals .
  • Activation Energy Calculation : Perform Arrhenius analysis by testing hydrolysis at 25°C, 37°C, and 50°C .

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